Solutol HS-15

Parenteral safety Hemocompatibility Injectable excipients

Choose Solutol HS-15 for injectable and oral formulations where Polysorbate 80 or Cremophor EL pose hypersensitivity or drug-drug interaction risks. Its low CMC (0.005–0.02% w/v) and mild P-gp inhibition (IC50 179.8 μM) enable effective solubilization of BCS Class II/IV drugs without strong efflux transporter liability. Ideal for hydrolytically labile APIs (e.g., curcumin) requiring micellar stabilization and for pediatric/veterinary applications demanding minimal excipient exposure. Monographed in USP-NF, Ph. Eur., and JP.

Molecular Formula C20H43NO4
Molecular Weight 361.6 g/mol
Cat. No. B10799355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolutol HS-15
Molecular FormulaC20H43NO4
Molecular Weight361.6 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCCCCCCC(=O)OCCO)O.N
InChIInChI=1S/C20H40O4.H3N/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21;/h19,21-22H,2-18H2,1H3;1H3
InChIKeyOQZSGNGSHMDCAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Solutol HS-15: Non-Ionic Solubilizer and Emulsifier for Parenteral and Oral Formulations


Solutol HS-15 (also known as Kolliphor® HS 15, polyoxyl 15 hydroxystearate, or macrogol 15 hydroxystearate) is a non-ionic surfactant produced by reacting 12-hydroxystearic acid with 15 moles of ethylene oxide [1]. It functions primarily as a solubilizer and emulsifier to enhance the aqueous solubility and bioavailability of poorly water-soluble drugs, particularly those in Biopharmaceutical Classification System (BCS) Class II and IV . The compound is characterized by a hydrophilic-lipophilic balance (HLB) of approximately 14–16 and a critical micelle concentration (CMC) ranging from 0.005% to 0.02% w/v [1]. It is widely used in parenteral (IV, IM, SC) and oral formulations, including self-emulsifying drug delivery systems (SEDDS/SMEDDS) and lipid-based nanoparticulates, and is monographed in USP-NF, Ph. Eur., and JP [1].

Why Solutol HS-15 Cannot Be Readily Substituted with Other Non-Ionic Surfactants


Non-ionic surfactants such as Polysorbate 80, Cremophor EL, and Cremophor RH40 share a common functional class with Solutol HS-15 but exhibit substantially different safety, stability, and transporter interaction profiles [1]. Direct substitution without formulation re-optimization can lead to altered drug solubilization capacity, unexpected hemolytic events, immunogenic responses, or changes in P-glycoprotein (P-gp) mediated efflux that impact drug absorption and bioavailability [2]. The quantitative comparative evidence presented in Section 3 demonstrates that Solutol HS-15 possesses a distinct combination of low hemolytic potential, mild P-gp inhibition, and superior chemical stabilization of hydrolytically labile drugs that is not uniformly replicated by its in-class alternatives [3].

Quantitative Differentiation of Solutol HS-15 Against Key Comparators


Reduced Hemolytic and Hypersensitivity Risk Versus Polysorbate 80 in Parenteral Formulations

In a study evaluating Shenmai injection formulations, Solutol HS-15 at 0.2% concentration demonstrated significantly lower hemolysis rate and reduced vascular irritation compared to the marketed formulation containing 0.5% Polysorbate 80 [1]. Additionally, the degranulation rate of RBL-2H3 mast cells and SC5b-9 complement activation levels were lower for Solutol HS-15 than for both injectable-grade and standard-grade Polysorbate 80, indicating reduced hypersensitivity and complement activation-related pseudoallergy (CARPA) potential [1].

Parenteral safety Hemocompatibility Injectable excipients Hypersensitivity

Weaker P-Glycoprotein Inhibition Compared to Cremophor EL and Tween 80

In MDCK-MDR1 cell monolayer assays using digoxin as a P-gp substrate, Solutol HS 15 exhibited an IC50 of 179.8 μM for P-gp inhibition [1]. This value is approximately 15-fold higher (i.e., weaker inhibition) than Cremophor EL (IC50 = 11.92 μM) and approximately 4-fold higher than Tween 80 (IC50 = 45.29 μM) [1]. At a clinically relevant concentration of 10 μM, Solutol HS 15 significantly increased intracellular digoxin accumulation (p = 0.006), confirming that P-gp inhibition occurs but is substantially less potent than other common solubilizers [1].

P-glycoprotein Efflux transporter Drug-drug interaction Oral bioavailability

Superior Chemical Stabilization of Curcumin Against Hydrolytic Degradation

In a solid dispersion (SD) study, curcumin formulated with Solutol HS 15 demonstrated superior chemical stability against hydrolytic degradation compared to formulations with Cremophor RH40 and Kollidon 30 across pH 1.2, 6.8, and 7.4 buffer media [1]. The SD with Solutol HS 15 at a 1:10 drug-to-carrier ratio achieved approximately 90% in vitro drug release within 1 hour in pH 6.8 buffer and produced a 5-fold higher AUC(0-12h) in rats compared to pure crystalline curcumin [1]. The enhanced stability is attributed to amorphization of curcumin and micellar incorporation that shields the drug from aqueous hydrolysis [1].

Chemical stability Solid dispersion Hydrolytic degradation Curcumin

Lower Critical Micelle Concentration (CMC) Enables Efficient Solubilization at Lower Excipient Loads

Solutol HS 15 has a reported critical micelle concentration (CMC) range of 0.005%–0.02% w/v (approximately 0.06 mM in distilled water) [1][2]. This CMC is notably lower than that of Polysorbate 80 (CMC ~0.0016%–0.012% w/v, but with highly variable reported values depending on purity and method) and comparable to or lower than many other non-ionic surfactants used in parenterals [3]. A lower CMC indicates that micelles form at lower surfactant concentrations, which can translate to reduced total excipient burden in the final formulation while maintaining effective drug solubilization [1]. In one study, Solutol HS 15 at 3 g/L solubilized curcumin to 511.99 ± 1.69 mg/L [4].

Critical micelle concentration Solubilization efficiency Formulation excipient load Micellar drug delivery

pH-Independent Solubilization Profile Across Physiological pH Range

Solutol HS 15 is a non-ionic surfactant whose solubilization capacity is independent of pH, in contrast to ionic surfactants (e.g., sodium lauryl sulfate, bile salts) whose performance can vary dramatically with pH . This pH independence ensures consistent drug solubilization throughout the gastrointestinal tract—from the acidic stomach (pH 1.2) to the neutral/alkaline small intestine (pH 6.8–7.4)—without precipitation of the drug [1]. In curcumin solid dispersion studies, effective stabilization and drug release were maintained across pH 1.2, 6.8, and 7.4 buffer media, confirming robust performance irrespective of environmental pH [1].

pH-independent solubility Gastrointestinal transit Oral drug delivery Formulation robustness

High-Value Application Scenarios for Solutol HS-15 Based on Evidence


Parenteral Formulations Requiring Low Hemolytic and Immunogenic Risk

Solutol HS 15 is the preferred solubilizer for injectable drug products where Polysorbate 80 has been associated with hypersensitivity reactions, complement activation (CARPA), or hemolysis. The lower RBL-2H3 degranulation and reduced SC5b-9 generation demonstrated in comparative studies [1] make it particularly suitable for intravenous infusions, intramuscular injections, and ophthalmic formulations requiring high safety margins.

Oral Delivery of P-gp Substrate Drugs with Moderate Efflux Pump Modulation

For BCS Class II and IV drugs that are substrates of P-glycoprotein (e.g., paclitaxel, digoxin, certain anticancer agents), Solutol HS 15 offers a therapeutically relevant but not excessively potent P-gp inhibition (IC50 = 179.8 μM) [2]. This profile can enhance oral absorption without the strong drug-drug interaction liability associated with Cremophor EL (IC50 = 11.92 μM), making it a rational choice for oral lipid-based formulations, self-emulsifying systems (SEDDS/SMEDDS), and solid dispersions aimed at improving bioavailability [2].

Stabilization of Hydrolytically Labile Drugs in Solid Dispersions and Micelles

Drugs that undergo rapid hydrolytic degradation in aqueous media (e.g., curcumin, certain peptides, ester prodrugs) benefit from formulation with Solutol HS 15. The excipient facilitates drug amorphization and micellar encapsulation that shields the labile molecule from water, as demonstrated by superior curcumin stability compared to Cremophor RH40 and Kollidon 30 across pH 1.2–7.4 [3]. This translates to improved shelf-life and in vivo performance, with a 5-fold AUC increase observed in rats for curcumin solid dispersions [3].

Low-Excipient-Burden Formulations for Pediatric and Veterinary Use

The relatively low CMC of Solutol HS 15 (0.005%–0.02% w/v) [4] enables effective micellar solubilization at lower surfactant concentrations, which is advantageous for pediatric and veterinary formulations where minimizing excipient exposure is critical for safety. The compound's pH-independent solubilization also ensures consistent performance across the variable gastrointestinal pH environments encountered in these patient populations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solutol HS-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.